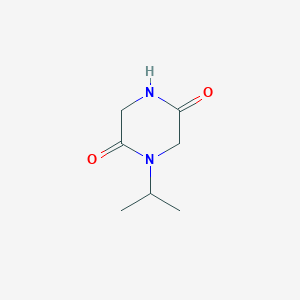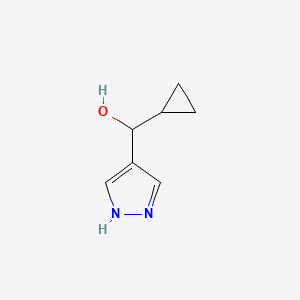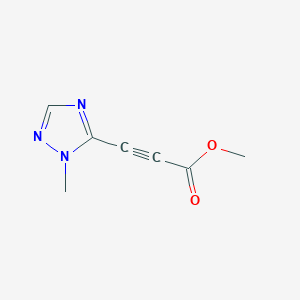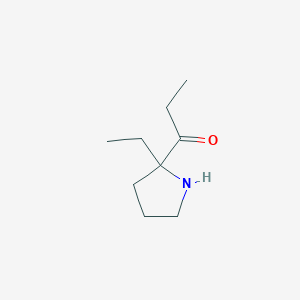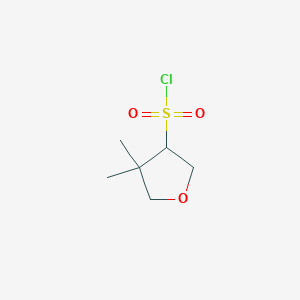
2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of various pharmaceuticals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Aminophenyl Group: The triazole ring is then functionalized with a 4-aminophenyl group through a nucleophilic substitution reaction.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced via an esterification reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or alkylated triazole derivatives.
科学的研究の応用
2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the aminophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
4-Aminophenylacetic acid: Shares the aminophenyl group but lacks the triazole ring.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
2-(4-(4-Aminophenyl)-1h-1,2,3-triazol-1-yl)acetic acid is unique due to the combination of the triazole ring and the aminophenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
2-[4-(4-aminophenyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H10N4O2/c11-8-3-1-7(2-4-8)9-5-14(13-12-9)6-10(15)16/h1-5H,6,11H2,(H,15,16) |
InChIキー |
FKVITGSYMLISGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN(N=N2)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


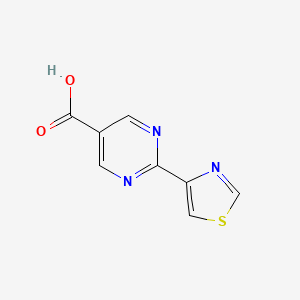
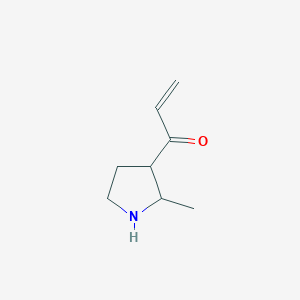
![6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13176654.png)
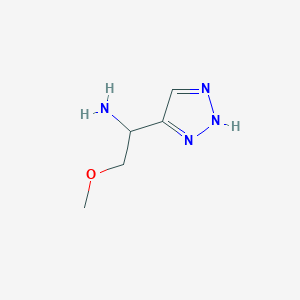

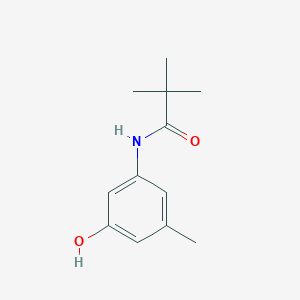
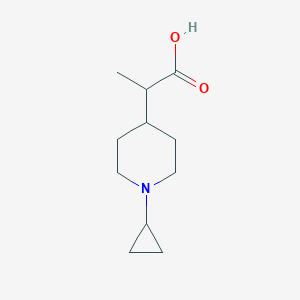
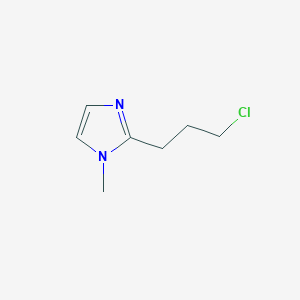
![5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
